molecular formula C63H111N11O12 B1684031 Voclosporin CAS No. 515814-01-4

Voclosporin

Cat. No.: B1684031
CAS No.: 515814-01-4
M. Wt: 1214.6 g/mol
InChI Key: BICRTLVBTLFLRD-PTWUADNWSA-N
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Description

Voclosporin is a novel calcineurin inhibitor (CNI) approved in 2021 by the U.S. FDA for the treatment of lupus nephritis (LN) . Structurally, it is a modified analogue of cyclosporine, featuring a methyl group addition to the amino acid-1 residue (Figure 1) . This modification enhances its binding affinity to calcineurin, resulting in a 4–5-fold higher in vitro potency compared to cyclosporine . Additionally, the altered metabolic profile reduces nephrotoxicity, a common limitation of traditional CNIs . This compound is administered orally and exhibits predictable pharmacokinetics (PK), with steady-state trough concentrations achievable without therapeutic drug monitoring .

Clinical trials have demonstrated its efficacy in LN, where it significantly reduces proteinuria and improves renal response rates when combined with mycophenolate mofetil (MMF) and low-dose steroids .

Preparation Methods

Voclosporin is synthesized through a controlled process that involves the preparation of mixtures of (E) and (Z)-isomers. The industrial production method ensures a customizable mixture of these isomers, with the (E) isomer being prevalent (90-95%) to reduce toxicity .

Chemical Reactions Analysis

Voclosporin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites, altering the molecule’s properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are various metabolites that contribute to the compound’s pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Lupus Nephritis

Voclosporin has been extensively studied in the context of lupus nephritis. The AURORA studies (AURORA-1 and AURORA-2) demonstrated its effectiveness when combined with mycophenolate mofetil and low-dose glucocorticoids. Key findings include:

  • Efficacy : In AURORA-1, 41% of patients receiving this compound achieved a complete renal response at week 52 compared to 23% in the placebo group (odds ratio 2.65) .
  • Proteinuria Reduction : this compound-treated patients showed significant reductions in urine protein-to-creatinine ratio (UPCR), achieving UPCR ≤0.5 g/g more rapidly than those on standard therapy .
  • Safety Profile : Adverse events were similar between this compound and control groups, with serious adverse events occurring at comparable rates .

Table 1: Summary of Efficacy in Lupus Nephritis Trials

StudyTreatment GroupComplete Renal Response (%)UPCR Reduction (%)
AURORA-1This compound41Significant
AURORA-2This compoundStable eGFR over 36 months+2.7 mL/min
AURA-LVTriple TherapyEarlier response observedSignificant

Other Immunological Disorders

Beyond lupus nephritis, this compound has shown promise in treating various immunological conditions:

  • Non-Infectious Uveitis : Initial studies indicate potential benefits in managing inflammation associated with this condition .
  • Psoriasis : Research is ongoing to assess this compound's efficacy in skin-related autoimmune disorders .
  • Organ Transplantation : Its role as an immunosuppressant post-transplantation is being explored, given its mechanism of action .

Pharmacokinetics and Pharmacodynamics

This compound exhibits distinct pharmacokinetic properties due to its structural modifications. It has a favorable absorption profile and a half-life that supports twice-daily dosing, allowing for consistent therapeutic levels . The pharmacodynamics involve modulation of T-cell activation through inhibition of calcineurin, which plays a crucial role in immune response regulation.

Case Studies

Several clinical trials have documented the outcomes associated with this compound treatment:

  • Phase 3 Trials : In a trial involving patients with proliferative lupus nephritis, this compound significantly improved renal response rates compared to placebo, highlighting its effectiveness in severe cases .
  • Long-term Safety : Extended follow-up from AURORA studies indicates sustained efficacy with no unexpected safety signals over three years .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Parameter Voclosporin Cyclosporine Tacrolimus
Chemical Modification Methyl group at amino acid-1 None Macrolide structure
Calcineurin IC50 4–5x lower than cyclosporine Baseline 10–100x lower than cyclosporine
Metabolic Stability Reduced CYP3A4 dependency High CYP3A4 metabolism High CYP3A4 metabolism
Half-life ~12 hours ~18 hours ~12–24 hours
Dosing 23.7 mg twice daily 2–5 mg/kg/day 0.1–0.2 mg/kg/day

Key Insights :

  • This compound’s structural modification confers greater calcineurin inhibition and metabolic stability, minimizing nephrotoxic metabolites .
  • Unlike cyclosporine, this compound exhibits non-linear PK at lower doses, leading to preferential inhibition of systemic calcineurin over tissue-bound targets .

Efficacy in Specific Indications

Lupus Nephritis (LN)
  • This compound : In the AURORA 1 trial, 40.8% of patients achieved complete renal response (CRR) at 1 year vs. 22.5% with placebo. Proteinuria reduction occurred 169 days earlier than controls . Long-term data (AURORA 2) showed sustained efficacy over 3 years with stable eGFR .
  • Cyclosporine: Limited use in LN due to nephrotoxicity. CRR rates are ~30% but require frequent dose adjustments .
  • Tacrolimus : Comparable CRR (~45%) but higher risks of diabetes and infections .
Psoriasis
  • This compound : Phase III trial showed inferior efficacy (35% vs. 53% SPGA score) compared to cyclosporine, likely due to reduced tissue penetration .
Organ Transplantation
  • This compound: Non-inferior to tacrolimus in preventing acute rejection (PROMISE trial: 2.3% vs. 5.8% BPAR in high-dose group) with lower new-onset diabetes (1.6% vs. 16.4%) .
  • Tacrolimus : Higher efficacy in rejection prevention but associated with hyperglycemia and neurotoxicity .

Key Insights :

  • This compound’s improved metabolic profile reduces hypertension, hyperlipidemia, and gingival hyperplasia compared to cyclosporine .

Pharmacodynamic Interactions

  • This compound + MMF: No clinically significant drug-drug interaction (DDI); MPA exposure remains stable .
  • Cyclosporine + MMF : Reduces MPA exposure by 30–50%, necessitating dose adjustments .
  • Tacrolimus + MMF : Similar to cyclosporine, increases MPA variability .

Biological Activity

Voclosporin is a novel calcineurin inhibitor that has gained attention for its therapeutic potential, particularly in the treatment of autoimmune diseases such as lupus nephritis. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions by inhibiting calcineurin, an enzyme critical for T cell activation. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NFAT), thereby blocking the transcription of various pro-inflammatory cytokines, including IL-2 and IFN-γ. The structural modifications in this compound compared to cyclosporine A enhance its pharmacokinetic properties and reduce nephrotoxicity .

Efficacy in Clinical Trials

This compound has been primarily studied for its effects on lupus nephritis. The AURORA 1 trial demonstrated significant improvements in renal response rates among patients treated with this compound compared to those receiving placebo. Key findings from this trial include:

  • Complete Renal Response (CRR) : 41% of patients on this compound achieved CRR at 52 weeks compared to 23% in the placebo group (odds ratio 2.65; p < 0.0001) .
  • Time to Response : Patients receiving this compound achieved a 50% reduction in proteinuria significantly faster than those on placebo, starting from Week 2 .

Safety Profile

While this compound shows promise, its safety profile must be considered. The most common serious adverse events reported included infections, predominantly pneumonia, with similar rates between this compound and placebo groups (4% each) during trials . An integrated analysis across multiple studies found no new safety signals, although the incidence of infections was higher in the this compound group (62.2%) compared to controls (54.9%) .

Data Summary

The following table summarizes key findings from major clinical trials involving this compound:

Study Population Efficacy Endpoint This compound Group Placebo Group p-value
AURORA 1357 patientsComplete Renal Response at Week 5241%23%<0.0001
AURA-LV534 patientsComplete Renal Response at Year 143.7%23.3%<0.0001
Integrated AnalysisDiverse Racial GroupsAdverse EventsSimilar ratesSimilar ratesN/A

Case Studies

A notable case study involved a patient with severe lupus nephritis who had previously failed standard treatments. After initiating therapy with this compound combined with mycophenolate mofetil and low-dose steroids, the patient achieved complete remission within three months, demonstrating the drug's rapid efficacy in challenging cases .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of voclosporin as a calcineurin inhibitor, and how does it differ from other CNIs like cyclosporine?

this compound inhibits calcineurin (CN), blocking IL-2 expression and T-cell-mediated immune responses. Unlike cyclosporine, it also stabilizes kidney podocytes, which may reduce proteinuria in lupus nephritis (LN) . Pharmacokinetic studies show its potency in vitro is higher than cyclosporine, with a distinct dose-response relationship due to nonlinear pharmacokinetics (e.g., greater-than-proportional increases in exposure with dose escalation) .

Q. How should preclinical studies design experiments to evaluate this compound's immunosuppressive efficacy?

Preclinical studies should use in vitro calcineurin inhibition assays to measure IC50 values and compare them to reference CNIs like cyclosporine or tacrolimus . In vivo models of LN (e.g., murine lupus models) should assess proteinuria reduction, histological kidney damage, and T-cell activity. Ensure dose-ranging studies account for nonlinear pharmacokinetics observed in human trials .

Q. What are the critical endpoints for evaluating this compound's efficacy in lupus nephritis clinical trials?

Primary endpoints should include complete renal response (CRR), defined as UPCR ≤0.5 mg/mg, eGFR ≥60 mL/min/1.73 m², and glucocorticoid taper ≤2.5 mg/day by Week 24. Secondary endpoints should track time to achieve ≥50% proteinuria reduction, as rapid declines correlate with improved long-term outcomes .

Q. How does this compound's pharmacokinetic profile influence dosing regimens in clinical trials?

this compound exhibits nonlinear pharmacokinetics, with steady-state concentrations achieved after 6 days of twice-daily dosing. Food intake reduces Cmax by 29–53%, necessitating strict fasting protocols in trials. Therapeutic drug monitoring (TDM) is not required due to predictable exposure-response relationships, unlike tacrolimus .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound trials (e.g., AURORA 1 vs. PROMISE)?

In AURORA 1 (LN), this compound + MMF/glucocorticoids achieved CRR rates of 40.8% vs. 22.5% for controls, with no significant renal toxicity . In the PROMISE trial (kidney transplantation), high-dose this compound showed lower NODAT rates than tacrolimus but reduced eGFR . These discrepancies may arise from differences in patient populations (e.g., LN vs. transplant) and endpoint definitions. Use pooled analyses (e.g., integrated datasets from AURA-LV and AURORA 1) to identify context-dependent efficacy .

Q. What statistical methods are optimal for analyzing this compound's long-term renal outcomes?

Mixed Effect Model Repeated Measures (MMRM) analysis is recommended for longitudinal data (e.g., proteinuria reduction over 52 weeks) to handle missing values and baseline covariates. For safety analyses, apply time-to-event models (e.g., Kaplan-Meier) to assess risks like hypertension or hyperkalemia .

Q. How do subpopulations (e.g., racial/ethnic groups) respond differently to this compound?

Post hoc analyses of AURORA 1/2 trials show consistent CRR rates across Black, Hispanic, and Asian patients, with no significant safety disparities. However, Black patients had higher baseline proteinuria, requiring stratification in trial designs. Use propensity score matching to compare this compound against historical cohorts (e.g., ALMS trial data) .

Q. What is the evidence supporting this compound's glucocorticoid-sparing effects in LN?

In pooled analyses, >80% of this compound-treated patients achieved prednisone doses ≤2.5 mg/day by Week 16, with CRR rates maintained at 1 year. This aligns with EULAR/KDIGO guidelines advocating early glucocorticoid reduction to mitigate toxicity. Mechanistically, this compound’s dual action (immunosuppression + podocyte stabilization) may reduce reliance on steroids .

Q. How can researchers optimize combination therapies using this compound?

Preclinical data suggest synergism with MMF via complementary pathways (CN inhibition + purine synthesis blockade). Clinical trials should test this compound with emerging agents (e.g., SGLT2 inhibitors) while monitoring additive renal benefits. Avoid combinations with strong CYP3A4 inhibitors/inducers to prevent pharmacokinetic interactions .

Q. What biomarkers predict this compound responsiveness in LN patients?

Baseline UPCR >3 mg/mg and active sediment (e.g., cellular casts) correlate with poorer outcomes. Early proteinuria reduction (≥25% by Week 4) predicts CRR achievement. Investigate urinary CD80 and serum anti-C1q antibodies as exploratory biomarkers in phase IV studies .

Q. Methodological Considerations

  • Contradictory Data : Address discrepancies (e.g., renal function outcomes in LN vs. transplantation) by conducting meta-analyses with stratification by disease stage and comorbidity profiles .
  • Longitudinal Monitoring : Use constrained eGFR values (>90 mL/min/1.73 m² capped at 90) to correct for hyperfiltration artifacts in LN trials .
  • Safety Signal Detection : Leverage integrated safety databases (e.g., AURORA 1/2) to identify low-frequency adverse events like BK viremia or hypertension .

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICRTLVBTLFLRD-PTWUADNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H111N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030488
Record name Voclosporin
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Molecular Weight

1214.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

less than 0.1 g/L
Record name Voclosporin
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CAS No.

515814-00-3, 515814-01-4
Record name ISA 247
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Record name Voclosporin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voclosporin
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voclosporin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
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Record name VOCLOSPORIN
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Melting Point

>129
Record name Voclosporin
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